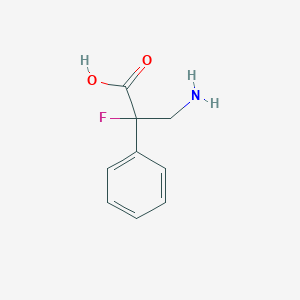
3-Amino-2-fluoro-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-fluoro-2-phenylpropanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a phenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-phenylpropanoic acid followed by the introduction of an amino group. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination. The subsequent introduction of the amino group can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-2-phenylpropanoic acid or 2-fluoro-2-phenylpropanone.
Reduction: Formation of 2-fluoro-2-phenylpropanol or 2-fluoro-2-phenylpropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to target proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Amino-2-chloro-2-phenylpropanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and applications.
2-Fluoro-2-phenylpropanoic acid: Lacks the amino group, affecting its potential for forming amide bonds and other derivatives.
Uniqueness
3-Amino-2-fluoro-2-phenylpropanoic acid is unique due to the presence of both an amino group and a fluorine atom on the same carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-amino-2-fluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H10FNO2/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13) |
InChI Key |
IYMDEGPPQXPJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


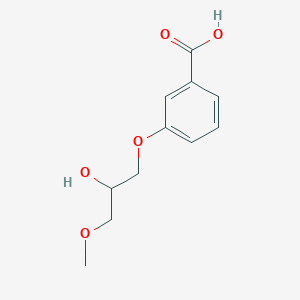
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
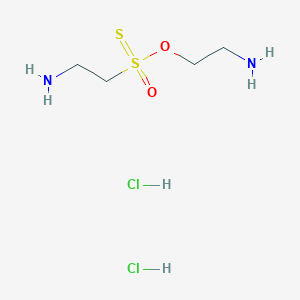
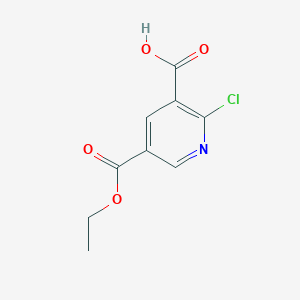
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
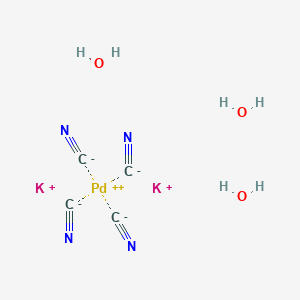
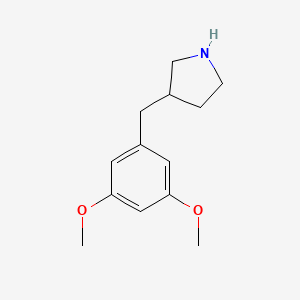





![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

